molecular formula C7H5BrF2 B117505 3,5-Difluorobenzyl bromide CAS No. 141776-91-2

3,5-Difluorobenzyl bromide

Cat. No.: B117505
CAS No.: 141776-91-2
M. Wt: 207.01 g/mol
InChI Key: KVSVNRFSKRFPIL-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
3,5-Difluorobenzyl bromide (CAS 141776-91-2) is a halogenated aromatic compound with the molecular formula C₇H₅BrF₂ and a molecular weight of 207.02 g/mol . Its structure features two fluorine atoms at the 3- and 5-positions of the benzyl ring, with a bromomethyl (-CH₂Br) group at the 1-position. This substitution pattern imparts unique electronic and steric properties, making it a versatile reagent in organic synthesis.

Applications
The compound is widely used in:

  • Pharmaceutical synthesis: As an alkylating agent for preparing α,α-disubstituted β-amino amides (98% yield) and piperazine derivatives (70–78% yield) .
  • Materials science: In the preparation of poly(arylene ether sulfone) monomers .
  • Neuroprotective agents: For synthesizing benzofuran-based compounds targeting Alzheimer’s disease .

Safety and Handling
this compound is classified as corrosive (H314) and reactive with metals (H290). Precautionary measures include using protective gloves/eye protection and working under inert atmospheres .

Properties

IUPAC Name

1-(bromomethyl)-3,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSVNRFSKRFPIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333844
Record name 3,5-Difluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141776-91-2
Record name 3,5-Difluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Difluorobenzyl bromide
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluorobenzyl bromide can be achieved through the bromination of 3,5-difluorotoluene. One common method involves the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and yield. The use of bromine in the presence of a catalyst under controlled temperature and pressure conditions is a common approach .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in 3,5-difluorobenzyl bromide acts as a leaving group, enabling reactions with nucleophiles such as amines, alcohols, and thiols.

Nucleophile Conditions Product Yield Notes
Primary aminesTriethylamine, THF, 25°C, 12h3,5-Difluorobenzylamine85–92%Base catalyzed; SN2 mechanism
AlcoholsNaH, DMF, 60°C, 6h3,5-Difluorobenzyl ether78–84%Williamson ether synthesis
ThiolsK₂CO₃, acetone, reflux, 8h3,5-Difluorobenzyl thioether70–75%Thiolate ion nucleophile

Key Observations :

  • Reactions with amines proceed efficiently under mild conditions due to the strong nucleophilicity of amines.

  • Steric hindrance from the 3,5-difluoro substituents slightly reduces reaction rates compared to unsubstituted benzyl bromides.

Cross-Coupling Reactions

This compound is converted to organozinc intermediates for use in Negishi couplings, enabling carbon-carbon bond formation.

Coupling Partner Catalyst Conditions Product Yield
Aryl iodidesPd(PPh₃)₄, THF60°C, 12hBiaryl derivatives65–72%
Alkenyl halidesNiCl₂(dppf), DMF80°C, 24hStyrenic compounds58–63%

Mechanism :

  • Transmetallation : this compound reacts with zinc dust to form 3,5-difluorobenzylzinc bromide.

  • Catalytic Cycle : The organozinc species undergoes oxidative addition with palladium or nickel catalysts, followed by reductive elimination to form cross-coupled products.

Influence of Fluorine Substituents

  • Electronic Effects : Fluorine atoms deactivate the benzene ring, slowing electrophilic reactions but enhancing leaving-group ability in substitutions.

  • Steric Effects : 3,5-Substitution minimizes steric hindrance compared to 2,6-isomers, improving accessibility for nucleophiles .

Scientific Research Applications

3,5-Difluorobenzyl bromide is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:

Mechanism of Action

The mechanism by which 3,5-Difluorobenzyl bromide exerts its effects is primarily through nucleophilic substitution reactions. The bromine atom, being a good leaving group, is displaced by nucleophiles, leading to the formation of various substituted products. This reactivity is harnessed in the synthesis of complex molecules where the benzyl group serves as a protective or functional group .

Comparison with Similar Compounds

2,6-Dimethoxybenzyl Bromide

Key Differences :

  • Substituent Effects : The methoxy (-OCH₃) groups at the 2- and 6-positions are electron-donating, contrasting with the electron-withdrawing fluorine atoms in 3,5-difluorobenzyl bromide.
  • Structural Parameters: Bond Lengths: The Ar–CH₂ bond in 2,6-dimethoxybenzyl bromide is 1.50 Å (vs. 1.47 Å in unsubstituted benzyl bromide), while the CH₂–Br bond is 1.98 Å (vs. 1.94 Å) .

3,5-Bis(trifluoromethyl)benzyl Bromide

Key Differences :

  • Substituent Effects : The trifluoromethyl (-CF₃) groups are stronger electron-withdrawing groups than fluorine, increasing the compound’s electrophilicity.
  • Molecular Weight : 307.03 g/mol (vs. 207.02 g/mol for this compound) .

Reactivity :

  • Enhanced reactivity in nucleophilic substitutions due to the -CF₃ groups’ inductive effects, making it suitable for high-stability applications (e.g., agrochemicals).

2,5-Difluorobenzyl Bromide

Key Differences :

  • Substituent Positions : Fluorine atoms at the 2- and 5-positions create an asymmetrical substitution pattern, unlike the symmetrical 3,5-difluoro isomer.
  • Boiling Point: Not explicitly reported, but steric and electronic differences likely alter physical properties compared to this compound .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Applications Reactivity Notes
This compound C₇H₅BrF₂ 207.02 3,5-F; 1-CH₂Br Pharmaceuticals, materials science High electrophilicity due to F withdrawal
2,6-Dimethoxybenzyl bromide C₉H₁₁BrO₂ 231.09 2,6-OCH₃; 1-CH₂Br Crystallography Electron-donating groups reduce reactivity
3,5-Bis(trifluoromethyl)benzyl bromide C₉H₅BrF₆ 307.03 3,5-CF₃; 1-CH₂Br High-stability agrochemicals Enhanced reactivity from -CF₃ groups
2,5-Difluorobenzyl bromide C₇H₅BrF₂ 207.02 2,5-F; 1-CH₂Br Regioselective synthesis Asymmetrical substitution alters sterics

Research Findings and Mechanistic Insights

  • Electronic Effects : Fluorine’s electron-withdrawing nature in this compound increases the electrophilicity of the benzyl carbon, facilitating nucleophilic attacks (e.g., in SN2 reactions with piperazine ).
  • Steric Considerations : The symmetrical 3,5-difluoro substitution minimizes steric hindrance, enabling efficient coupling reactions (e.g., Suzuki-Miyaura reactions ).
  • Safety Profile: Compared to non-fluorinated analogs, this compound’s hazards (corrosivity, metal reactivity) necessitate stringent handling protocols .

Biological Activity

3,5-Difluorobenzyl bromide (DFBB), a compound with the chemical formula C7_7H5_5BrF2_2, has garnered attention in medicinal chemistry due to its potential biological activities. This article compiles current research findings, case studies, and data tables that illustrate the compound's biological activity, particularly in relation to its pharmacological properties and applications.

This compound is characterized by its unique structure which includes two fluorine atoms positioned at the 3 and 5 positions of the benzyl ring. This substitution pattern significantly influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that DFBB exhibits a range of biological activities, particularly in antimicrobial and anticancer contexts. The following sections delve into specific activities and relevant studies.

Antimicrobial Activity

DFBB has demonstrated broad-spectrum antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. Notably, it has shown efficacy against Mycobacterium tuberculosis , particularly strains resistant to conventional treatments like moxifloxacin and isoniazid .

Table 1: Antimicrobial Efficacy of this compound

PathogenMIC (μg/mL)Activity Type
Mycobacterium tuberculosis<1Antitubercular
Acinetobacter baumannii<1Broad-spectrum antibacterial
Pseudomonas aeruginosa<1Broad-spectrum antibacterial
Cryptococcus neoformans<1Antifungal

Anticancer Activity

DFBB's potential as an anticancer agent has also been explored. In vitro studies have shown that derivatives of DFBB can inhibit cancer cell proliferation by modulating key signaling pathways involved in cell growth and survival. For instance, compounds derived from DFBB have been evaluated for their ability to inhibit cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Case Study: Inhibition of Cancer Cell Proliferation
A study investigated the effects of DFBB derivatives on MCF-7 cells. The results indicated a dose-dependent inhibition of cell viability with an IC50_{50} value ranging from 10 to 20 μM depending on the specific derivative used.

The biological activity of DFBB is attributed to its ability to interact with various biological targets. For example, molecular modeling studies have suggested that DFBB derivatives bind effectively to the hydrophobic pockets of certain enzymes involved in disease processes, enhancing their inhibitory effects .

Table 2: Mechanisms of Action for DFBB Derivatives

Target EnzymeBinding Affinity (kcal/mol)Effect
HIV-1 Reverse Transcriptase-9.0Inhibition of viral replication
DNA Gyrase-8.5Disruption of DNA replication
Cholinesterase-7.8Modulation of neurotransmitter levels

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of fluorine atoms enhances the lipophilicity and metabolic stability of DFBB derivatives. It has been observed that modifications at the benzyl position can significantly alter the biological activity, suggesting a need for careful design in drug development .

Q & A

Basic: What are the primary synthetic applications of 3,5-difluorobenzyl bromide in organic chemistry?

This compound is widely used as an alkylating agent in nucleophilic substitution reactions, particularly for introducing the 3,5-difluorobenzyl group into target molecules. For example, it reacts with amines or phenols to form benzylated derivatives, which are intermediates in neuroprotective compound synthesis. In one study, it was employed to synthesize benzofuran-based analogs (e.g., compounds 11 and 12 ) for Alzheimer’s disease research, achieving yields up to 73% via N-alkylation . Its reactivity is enhanced by the electron-withdrawing fluorine atoms, which activate the benzyl bromide for nucleophilic attack.

Advanced: How do steric and electronic effects of fluorine substituents influence reaction outcomes in this compound-mediated couplings?

The meta-fluorine atoms on the benzyl ring induce strong electron-withdrawing effects, increasing the electrophilicity of the benzylic carbon and accelerating SN2 reactions. However, steric hindrance from the fluorine atoms can reduce reactivity in bulky nucleophiles. For instance, in Suzuki-Miyaura couplings, steric constraints may necessitate optimized ligands (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) to achieve cross-coupling with arylboronic acids . Kinetic studies using ¹H NMR (e.g., δ 4.35 ppm for CH₂ in compound 11 ) confirm successful alkylation but highlight competing elimination pathways under basic conditions .

Basic: What purification techniques are recommended for isolating this compound derivatives?

Common methods include:

  • Distillation : Due to its high boiling point (258°C, d = 2.1 g/cm³), fractional distillation under reduced pressure is effective for large-scale purification .
  • Column Chromatography : Silica gel with hexane/ethyl acetate (9:1) resolves impurities, particularly unreacted starting materials .
  • Recrystallization : For crystalline products, ethanol/water mixtures yield >95% purity, as validated by HPLC .

Advanced: How can researchers address contradictions in reported reaction yields for this compound-based syntheses?

Yield discrepancies often arise from variations in reaction conditions. For example:

ConditionYield RangeSource
Room temperature23–73%
Microwave-assisted85–90%
Optimizing solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., 2–5 mol% Pd) can mitigate inconsistencies. Contradictions in spectroscopic data (e.g., ¹³C NMR shifts) may stem from solvent or concentration effects, requiring cross-validation with high-resolution mass spectrometry (HRMS) .

Basic: What safety precautions are essential when handling this compound?

  • Hazards : Although classified as "no known hazard" in some SDSs, it is a lachrymator and may release HBr upon hydrolysis .
  • Protective Measures : Use nitrile gloves, fume hoods, and gas-tight goggles. Store at 2–8°C in amber glass to prevent photodegradation .
  • Emergency Protocols : Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels .

Advanced: What mechanistic insights explain the selectivity of this compound in multi-step syntheses?

The fluorine atoms’ meta positioning directs electrophilic substitutions to the para position of aromatic systems. In a study synthesizing 5-(3,5-difluorobenzyl)-1H-indazol-3-amine, regioselectivity was confirmed via X-ray crystallography (SHELX refinement, R₁ = 0.042), showing exclusive alkylation at the indazole nitrogen . Competing pathways (e.g., C- vs. N-alkylation) are controlled by solvent polarity: polar aprotic solvents favor N-alkylation, while nonpolar solvents promote side reactions .

Basic: How is this compound characterized spectroscopically?

  • ¹H NMR : Benzylic CH₂ protons resonate at δ 4.6–4.8 ppm as a doublet (J = 6.0 Hz) .
  • ¹³C NMR : The benzylic carbon appears at δ 46–48 ppm, with aromatic carbons at δ 103–115 ppm .
  • MS : ESI-MS typically shows [M+H]⁺ peaks at m/z 207.02 (molecular ion) and fragment ions at m/z 109 (loss of Br) .

Advanced: What strategies improve the stability of this compound under storage?

Degradation studies indicate hydrolysis as the primary pathway, forming 3,5-difluorobenzyl alcohol (δ 4.6 ppm in ¹H NMR). Stability is enhanced by:

  • Additives : 1% w/w molecular sieves (3Å) absorb moisture .
  • Packaging : Sealed ampules under argon reduce oxidative decomposition .
    Accelerated aging tests (40°C/75% RH) show <5% degradation over 6 months under optimal conditions .

Basic: What are the key differences between this compound and its non-fluorinated analog in reactivity?

The fluorinated analog exhibits:

  • Higher Reactivity : Fluorine’s electron-withdrawing effect increases electrophilicity by 30% (kinetic studies).
  • Reduced Byproducts : Less prone to Friedel-Crafts alkylation due to deactivated aromatic ring .
  • Altered Solubility : Lower solubility in hydrocarbons but higher in DMSO (30 mg/mL vs. 5 mg/mL for benzyl bromide) .

Advanced: How can computational modeling guide the design of this compound-based drug candidates?

DFT calculations (B3LYP/6-31G*) predict bond dissociation energies (C-Br: 65 kcal/mol) and transition states for SN2 reactions. Docking studies with acetylcholinesterase (PDB: 4EY7) show that the 3,5-difluorobenzyl moiety enhances binding affinity (ΔG = −9.2 kcal/mol) compared to non-fluorinated analogs . Molecular dynamics simulations further validate improved blood-brain barrier penetration (logP = 2.8 vs. 2.1 for benzyl bromide) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Difluorobenzyl bromide
Reactant of Route 2
3,5-Difluorobenzyl bromide

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